molecular formula C11H15BrO3 B8281856 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-ol

1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-ol

Cat. No. B8281856
M. Wt: 275.14 g/mol
InChI Key: SJCGVMGNOINXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H15BrO3 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromo-3,5-dimethoxyphenyl)propan-1-ol

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H15BrO3/c1-4-8(13)7-5-9(14-2)11(12)10(6-7)15-3/h5-6,8,13H,4H2,1-3H3

InChI Key

SJCGVMGNOINXHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)Br)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried flask under argon was charged with 4-bromo-3,5-dimethoxybenzaldehyde (5.0 g, 20.4 mmol) and anhydrous THF (30 mL). The mixture was cooled over ice then a solution of ethyl magnesium bromide (3.0 M in diethyl ether, 8.2 mL, 24.5 mmol) was added dropwise from an addition funnel over a period of 45 min. After stirring for 20 min, the mixture was allowed to warm to room temperature and stirred for 19 hrs. After quenching with a solution of aqueous NH4Cl, it was diluted with H2O and EtOAc then cooled over an ice bath. After the mixture was cooled, the layers were separated. The organics were washed with H2O and brine then dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in CH2Cl2 and concentrated in vacuo again to give 1-(4-bromo-3,5-dimethoxyphenyl)propan-1-ol as a clear oil (5.43 g, 97% yield). The product was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.